![molecular formula C7H6Cl2O3 B15164729 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- CAS No. 200620-06-0](/img/structure/B15164729.png)
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[44]non-8-en-7-one, 8,9-dichloro- is a chemical compound with the molecular formula C7H6Cl2O3 It is characterized by a spirocyclic structure containing two oxygen atoms and two chlorine atoms
Métodos De Preparación
The synthesis of 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a suitable diol with a chlorinating agent to introduce the chlorine atoms. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve the use of continuous flow reactors to scale up the synthesis process. These reactors allow for precise control over reaction parameters, leading to consistent product quality and efficient production .
Análisis De Reacciones Químicas
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylthio)-: This compound has a similar spirocyclic structure but includes a phenylthio group, which may alter its reactivity and applications.
1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-:
The uniqueness of 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
200620-06-0 |
|---|---|
Fórmula molecular |
C7H6Cl2O3 |
Peso molecular |
209.02 g/mol |
Nombre IUPAC |
8,9-dichloro-1,4-dioxaspiro[4.4]non-8-en-7-one |
InChI |
InChI=1S/C7H6Cl2O3/c8-5-4(10)3-7(6(5)9)11-1-2-12-7/h1-3H2 |
Clave InChI |
HIKBMDKRDDYNBG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)CC(=O)C(=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)
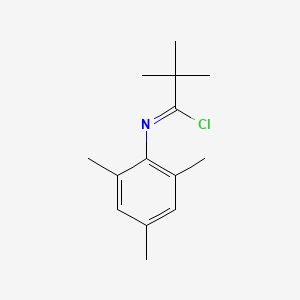
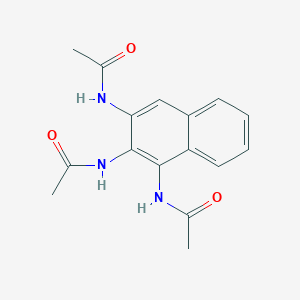
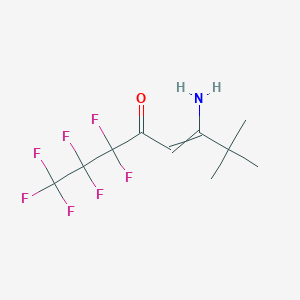
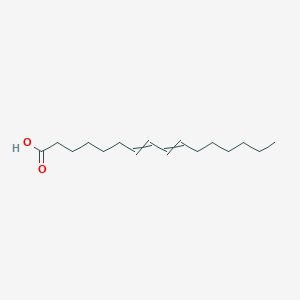

![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
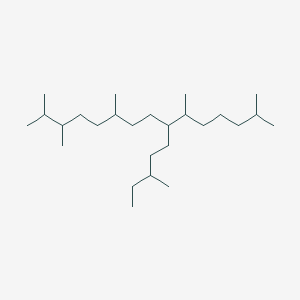
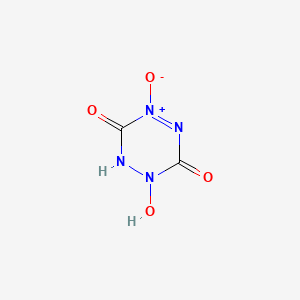
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)


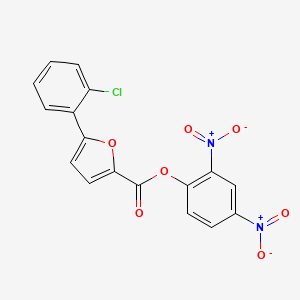
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
